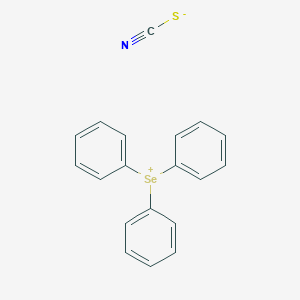

Triphenylselanium thiocyanate

Description

Triphenylselanium thiocyanate (chemical formula: (C₆H₅)₃Se⁺SCN⁻) is an organoselenium compound comprising a triphenylselanium cation and a thiocyanate anion. Organometallic thiocyanates like this compound are typically synthesized via metathesis reactions between triphenylselanium halides and alkali metal thiocyanates (e.g., KSCN). These compounds are of interest in coordination chemistry, catalysis, and materials science due to the unique electronic properties imparted by the selenium center and the versatile reactivity of the thiocyanate ligand.

Properties

CAS No. |

64186-75-0 |

|---|---|

Molecular Formula |

C19H15NSSe |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

triphenylselanium;thiocyanate |

InChI |

InChI=1S/C18H15Se.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1 |

InChI Key |

MNHSUVWYQVARQY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Se+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylselanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenylselenium chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature, yielding this compound as a crystalline product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triphenylselanium thiocyanate undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: Reduction of the selenium atom can be achieved using reducing agents like sodium borohydride.

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides (e.g., sodium chloride), amines (e.g., aniline).

Major Products Formed:

Oxidation: Triphenylselanium oxide.

Reduction: Triphenylselanium hydride.

Substitution: Triphenylselanium halides or amines.

Scientific Research Applications

Triphenylselanium thiocyanate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of triphenylselanium thiocyanate involves its ability to interact with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the thiocyanate group can participate in redox reactions, contributing to the compound’s biological activity.

Molecular Targets and Pathways:

Proteins: Selenium can bind to cysteine residues in proteins, affecting their structure and function.

Redox Pathways: The thiocyanate group can undergo redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Table 1: Comparative Properties of Thiocyanate-Containing Compounds

Key Observations :

- Molecular Weight: Organometallic thiocyanates (e.g., Triphenylselanium, Tetraphenylarsanium) exhibit significantly higher molecular weights compared to simple salts like ammonium thiocyanate, reflecting their bulky aromatic substituents.

- Hydrogen Bonding: Unlike ammonium thiocyanate, organometallic derivatives lack hydrogen bond donors, impacting solubility in polar solvents.

- Reactivity : The thiocyanate anion (SCN⁻) in this compound can act as a ambidentate ligand, similar to its role in Tetraphenylarsanium thiocyanate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.